Nalorphine hydrochloride
Overview
Description
It was introduced in 1954 and has been used primarily as an antidote to reverse opioid overdose and in challenge tests to determine opioid dependence . Nalorphine hydrochloride acts at two opioid receptors: the mu-opioid receptor, where it has antagonistic effects, and the kappa-opioid receptor, where it exerts high-efficacy partial agonist characteristics .
Mechanism of Action
Target of Action
Nalorphine hydrochloride, also known as Nalorphine HCl, is a mixed opioid agonist-antagonist . It primarily acts at two opioid receptors: the mu receptor (MOR) and the kappa receptors (KOR) . These receptors play a crucial role in pain perception, reward, and addictive behaviors.
Mode of Action
At the mu receptor, Nalorphine HCl exhibits antagonistic effects, meaning it blocks the receptor and prevents it from activating . On the other hand, at the kappa receptors, it exerts high-efficacy agonistic characteristics, meaning it activates the receptor . This dual action allows Nalorphine HCl to reverse opioid overdose and determine opioid dependence .
Biochemical Pathways
Its action on the mu and kappa opioid receptors suggests that it influences the body’s natural pain and reward pathways
Result of Action
The molecular and cellular effects of Nalorphine HCl’s action are primarily related to its ability to block the mu opioid receptor and activate the kappa opioid receptor . This can result in the reversal of opioid overdose symptoms and the determination of opioid dependence .
Biochemical Analysis
Biochemical Properties
Nalorphine Hydrochloride interacts with two opioid receptors—the mu receptor and the kappa receptors . At the mu receptor, this compound has antagonistic effects, while at the kappa receptors, it exerts high-efficacy agonistic characteristics .
Cellular Effects
The cellular effects of this compound are primarily related to its interaction with the mu and kappa opioid receptors . By acting as an antagonist at the mu receptor and an agonist at the kappa receptor, this compound can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the mu and kappa opioid receptors . At the mu receptor, it acts as an antagonist, preventing the receptor’s normal function . At the kappa receptors, it acts as an agonist, triggering the receptor’s function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nalorphine hydrochloride involves several steps. One common method includes the following steps:
Demethylation: The starting material, morphine, undergoes demethylation using cyanogen bromide or ethyl chloroformate to produce normorphine.
Alkylation: Normorphine is then alkylated with allyl bromide to form nalorphine.
Hydrochloride Formation: Finally, nalorphine is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is preserved in tight, light-resistant containers and stored at controlled temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Nalorphine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naloxone, another opioid antagonist.
Reduction: Reduction reactions can modify its functional groups, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed:
Naloxone: Formed through oxidation.
Various Analogues: Formed through substitution reactions, including niconalorphine and diacetylnalorphine.
Scientific Research Applications
Nalorphine hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in analytical chemistry for the detection and quantification of opioids.
Biology: Studied for its effects on opioid receptors and its potential use in understanding opioid receptor mechanisms.
Medicine: Historically used to reverse opioid overdose and in challenge tests for opioid dependence.
Comparison with Similar Compounds
Naloxone: Another opioid antagonist used to reverse opioid overdose. Unlike nalorphine hydrochloride, naloxone has a higher affinity for the mu-opioid receptor and does not produce significant kappa-opioid receptor agonist effects.
Naltrexone: Similar to naloxone, naltrexone is used for opioid dependence treatment and has a longer duration of action.
Levallorphan: Another mixed opioid agonist-antagonist with similar properties to this compound but with different receptor affinities.
Uniqueness of this compound: this compound’s unique combination of mu-opioid receptor antagonism and kappa-opioid receptor partial agonism distinguishes it from other opioid antagonists. This dual action allows it to reverse opioid overdose while also providing some analgesic effects, although its use is limited by side effects such as dysphoria and hallucinations .
Properties
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3.ClH/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20;/h2-6,12-13,15,18,21-22H,1,7-10H2;1H/t12-,13+,15-,18-,19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHATSPWSULUAA-ZQGPYOJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
62-67-9 (Parent) | |
Record name | Nalorphine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3047847 | |
Record name | Nalorphine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57-29-4 | |
Record name | Nalorphine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nalorphine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nalorphine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nalorphine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.292 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NALORPHINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FPE56Z2TW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Nalorphine hydrochloride exert its antagonistic effects?
A1: this compound acts as a competitive antagonist at opioid receptors, primarily the mu-opioid receptor. [, ] It competes with opioid agonists like morphine for binding sites on these receptors, thereby blocking their effects. [, ]
Q2: What are the downstream effects of this compound's interaction with opioid receptors?
A2: By antagonizing opioid receptors, this compound can reverse the effects of opioid agonists, such as respiratory depression, analgesia, and sedation. [, , , , , , ] It can also precipitate withdrawal symptoms in individuals physically dependent on opioids. [, , , ]
Q3: What is the molecular formula and weight of this compound?
A3: While the provided abstracts do not explicitly state the molecular formula and weight, they do mention its chemical structure as the N-allyl derivative of oxymorphone. Based on this information, the molecular formula of this compound is C19H21NO3·HCl, and its molecular weight is 347.8 g/mol.
Q4: Is there any spectroscopic data available for this compound in the provided research?
A4: Yes, one study used carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy to investigate conformational analogies between morphine agonists and antagonists. [] The study concluded that this compound and morphine hydrochloride share similar conformations, except in the vicinity of the nitrogen atom. [] Another study employed 500 MHz 1H nuclear magnetic resonance (NMR) spectroscopy in conjunction with two-dimensional (2D) homonuclear shift spectroscopy to analyze the spectra of this compound. []
Q5: The provided research focuses on the pharmacological aspects of this compound. Is there any information on its material compatibility and stability under various conditions?
A5: The provided research primarily focuses on the pharmacological effects and applications of this compound. Information regarding its material compatibility and stability under various conditions is not discussed in these papers.
Q6: Does the provided research explore any catalytic properties or applications of this compound?
A6: No, the research papers provided do not discuss any catalytic properties or applications of this compound. The focus remains on its pharmacological actions, primarily as an opioid antagonist.
Q7: While the research highlights this compound's antagonistic properties, is there any information on its computational chemistry, structure-activity relationship (SAR), stability and formulation, or related aspects?
A7: The provided research primarily focuses on the in vivo and in vitro effects of this compound. Information related to computational chemistry, SAR, stability, formulation, or similar aspects is not discussed in these papers.
Q8: What is known about the pharmacokinetics of this compound?
A8: While specific pharmacokinetic parameters are not detailed in the provided research, several studies mention its rapid action after administration, suggesting swift absorption and distribution. [, , ] One study on propoxyphene poisoning found minimal blood levels of the drug due to rapid tissue sequestration, highlighting the importance of considering tissue distribution. []
Q9: What evidence supports the efficacy of this compound in reversing opioid-induced respiratory depression?
A9: Several research papers demonstrate the effectiveness of this compound in counteracting respiratory depression caused by various opioid agonists. Studies show its success in cases of poisoning with dextro-propoxyphene, [] morphine, [, ] alphaprodine, [] and in overdoses of barbiturates when combined with other treatments. [] Additionally, it proved effective in reversing respiratory depression induced by a combination of droperidol and fentanyl in primates. []
Q10: Are there any studies demonstrating the use of this compound in clinical settings?
A10: Yes, several research papers describe the clinical use of this compound. One study mentions its effectiveness in treating infants suffering from respiratory depression caused by narcotic exposure during labor. [] Another study describes its application in reversing respiratory depression in children post-surgery after receiving narcotic analgesics. [] Furthermore, this compound was used to treat children poisoned with narcotic agonists like diphenoxylate hydrochloride, methadone hydrochloride, and propoxyphene hydrochloride. []
Q11: What are the potential adverse effects associated with this compound administration?
A11: While the research highlights this compound's efficacy as an opioid antagonist, it also acknowledges potential adverse effects. One study notes that high doses can cause respiratory depression in primates, although this effect was reversible with this compound administration. [] Another study reports that while this compound can counteract the respiratory depression caused by certain analgesics, it might not be universally effective against all. []
Q12: The provided research focuses primarily on the pharmacological properties and applications of this compound. Is there any information on its toxicology, safety profile, drug delivery and targeting, biomarkers, analytical methods, or environmental impact?
A12: The provided research predominantly centers on the pharmacological aspects of this compound. Information regarding its toxicology, safety profile, drug delivery and targeting, biomarkers, analytical methods, environmental impact, and other related aspects is not covered in these papers.
Q13: How has the research on this compound contributed to our understanding of opioid pharmacology?
A13: The research on this compound has significantly advanced our understanding of opioid pharmacology, particularly in the realm of opioid antagonism. Early studies demonstrated its ability to reverse the effects of morphine, providing crucial insights into the competitive nature of opioid receptor interactions. [, , ] Further research explored its potential as a non-addictive analgesic, although limitations due to side effects shifted the focus towards its antagonist properties. [, ]
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